molecular formula C14H22N2O4S2 B2390245 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide CAS No. 954606-28-1

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

Cat. No.: B2390245
CAS No.: 954606-28-1
M. Wt: 346.46
InChI Key: VHKXAGKZUUNHCT-UHFFFAOYSA-N
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Description

“N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide” is a sulfonamide derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold. Its structure features an ethylsulfonyl group at position 2 of the tetrahydroisoquinoline ring and a propane-2-sulfonamide substituent at position 7.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-8-7-12-5-6-14(9-13(12)10-16)15-22(19,20)11(2)3/h5-6,9,11,15H,4,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKXAGKZUUNHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide typically involves the coupling of sulfonyl chlorides with amines. One common method is the reaction of ethylsulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propane-2-sulfonamide under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of sulfonamides often employs continuous flow reactors to enhance reaction efficiency and yield. Microwave irradiation can also be used to accelerate the reaction, providing high yields in shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences :

Feature Target Compound Compound
Position 2 Substituent Ethylsulfonyl (polar, moderate EW effect) Trifluoroacetyl (strong EW effect)
Position 7/6 Substituent Propane-2-sulfonamide (aliphatic chain) Fluorophenyl sulfonamide (aromatic)
Synthesis Complexity Likely requires sulfonyl chloride steps Bromo intermediate + trifluoroacetylation
Potential Bioactivity Unreported Acyl CoA MGAT2 inhibitor (demonstrated)

Implications :

  • Steric Effects : The propane-2-sulfonamide group introduces a branched aliphatic chain, which could reduce membrane permeability compared to the fluorophenyl group in ’s compound.
  • Synthetic Accessibility : Both compounds likely share sulfonation steps, but the target compound’s ethylsulfonyl group may require milder conditions than trifluoroacetylation.

Other Sulfonamide Derivatives ():

lists compounds such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol. These belong to distinct structural classes (e.g., thiophene- or naphthalene-based amines) and lack the tetrahydroisoquinoline core, making direct comparisons less relevant. However, they highlight the diversity of sulfonamide applications in drug design, particularly in modulating solubility and target selectivity .

Key Research Findings and Limitations

  • The compound in demonstrates the feasibility of synthesizing tetrahydroisoquinoline sulfonamides at scale, with robust analytical validation .
  • Structural modifications (e.g., ethylsulfonyl vs. trifluoroacetyl) significantly influence electronic and steric profiles, which may correlate with pharmacokinetic or potency differences.
  • Limitations : Direct data for the target compound are absent in the provided evidence. Comparisons are speculative and based on structural analogs.

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a sulfonamide compound with a complex structure that has garnered attention for its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a tetrahydroisoquinoline core and an ethylsulfonyl group, which contributes to its unique pharmacological properties. The molecular formula is C14H20N2O4SC_{14}H_{20}N_{2}O_{4}S, and it has a molecular weight of approximately 312.38 g/mol .

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of various enzymes. This inhibition disrupts essential biological pathways relevant to disease processes .
  • Neurotransmitter Modulation : The tetrahydroisoquinoline moiety suggests potential interactions with dopaminergic systems, indicating possible applications in neuropharmacology .

Biological Activity and Therapeutic Applications

Research has demonstrated several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies indicate that derivatives of tetrahydroisoquinoline compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in xenograft models .
  • Anti-inflammatory Effects : The sulfonamide class is known for its anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis .

Case Study 1: Antiproliferative Effects in Cancer Cells

A study evaluated the antiproliferative effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Neuroprotective Potential

Another research investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found that treatment with this compound resulted in reduced oxidative stress markers and improved neuronal survival in vitro .

Summary of Biological Activities

Activity Description
AntitumorInhibits proliferation in cancer cell lines; induces apoptosis
Anti-inflammatoryModulates inflammatory pathways; potential benefits in autoimmune diseases
NeuroprotectiveReduces oxidative stress; enhances neuronal survival

Q & A

Q. What are the key steps and conditions for synthesizing N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide?

Synthesis involves multi-step organic reactions:

Tetrahydroisoquinoline Core Formation : Cyclization of precursors under controlled temperature (e.g., 60–80°C) and inert atmosphere.

Sulfonylation : Introduction of the ethylsulfonyl group using sulfonyl chlorides in dichloromethane or THF, catalyzed by triethylamine .

Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final compound (>95% purity) .
Critical Parameters: Solvent choice (e.g., dichloromethane for solubility), reaction time (12–24 hrs), and catalyst optimization (e.g., DMAP for acylations) .

Q. Which spectroscopic methods are essential for confirming the compound’s structure and purity?

Technique Application Key Peaks/Data
NMR Confirm backbone structure and substituents- 1H NMR : Aromatic protons (δ 7.0–8.0 ppm), ethylsulfonyl (δ 1.2–1.5 ppm for CH3, δ 3.5–4.0 ppm for SO2CH2) .
Mass Spectrometry Molecular weight verificationParent ion ([M+H]+) matching theoretical mass (e.g., ~425 g/mol) .
HPLC Purity assessmentRetention time consistency (>95% area under curve) .

Q. What biological targets or pathways are associated with this compound?

The ethylsulfonyl and tetrahydroisoquinoline moieties suggest interactions with:

  • Neurological Targets : Dopaminergic or serotonergic receptors (hypothesized via structural analogs) .
  • Enzymes : Inhibition of acetylcholinesterase or kinases, inferred from sulfonamide derivatives .
    Experimental Validation: Use radioligand binding assays (e.g., for receptor affinity) and enzymatic activity assays (IC50 determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Orthogonal Assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .
  • Binding Kinetics : Surface plasmon resonance (SPR) to measure on/off rates, clarifying discrepancies in IC50 values .
  • Structural Analysis : X-ray crystallography or molecular docking to validate target engagement hypotheses .

Q. What strategies optimize the synthetic route for higher yield or scalability?

Parameter Optimization Strategy Evidence
Catalysts Screen Pd-based catalysts for Suzuki couplings (e.g., Pd(PPh3)4 vs. PdCl2) to improve coupling efficiency .
Solvent Systems Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) without compromising yield .
Protecting Groups Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during sulfonylation .

Q. How can researchers investigate unexpected byproducts during synthesis?

  • TLC Monitoring : Track reaction progress and isolate intermediates using silica-gel chromatography .
  • LC-MS Analysis : Identify byproduct masses and propose structures via fragmentation patterns .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., deuterated reagents) to trace reaction pathways .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility and bioavailability?

  • Solubility Profiling : Use shake-flask method (aqueous/organic phase partitioning) vs. computational predictions (e.g., LogP calculations) .
  • Formulation Screening : Test co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability in in vivo models .

Methodological Recommendations

  • Target Validation : Combine siRNA knockdown with compound treatment to confirm pathway specificity .
  • Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to resolve enantiomeric impurities .

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